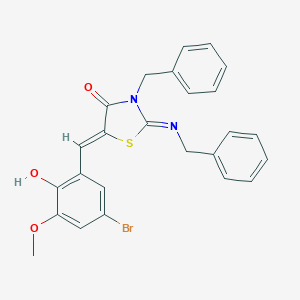![molecular formula C29H24N2O4S B302499 (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302499.png)
(10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, also known as BZQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BZQ belongs to the class of quinazoline-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood, but studies have suggested that it acts through multiple pathways. (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one also exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). Additionally, (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to inhibit the aggregation of proteins associated with neurological disorders, such as amyloid-beta and alpha-synuclein.
Biochemical and Physiological Effects:
(10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to have various biochemical and physiological effects in scientific research studies. (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and ROS. Furthermore, (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been extensively studied in various scientific research applications, and its potential therapeutic properties have been well documented. However, one limitation of using (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments is that its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Future Directions
There are several future directions for research on (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One direction is to further investigate its potential therapeutic properties in cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and molecular targets. Furthermore, the development of (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one derivatives with improved potency and selectivity could lead to the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves a multi-step process that includes the condensation of 2,5-dimethoxybenzaldehyde with 2-aminobenzothiazole, followed by cyclization with 3-hydroxybenzaldehyde. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
(10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been extensively studied for its potential therapeutic properties in various scientific research applications. Studies have shown that (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Furthermore, (10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
properties
Product Name |
(10E)-7-(2,5-dimethoxyphenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
|---|---|
Molecular Formula |
C29H24N2O4S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(14E)-11-(2,5-dimethoxyphenyl)-14-[(3-hydroxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C29H24N2O4S/c1-34-20-11-13-24(35-2)23(16-20)27-22-12-10-18-7-3-4-9-21(18)26(22)30-29-31(27)28(33)25(36-29)15-17-6-5-8-19(32)14-17/h3-9,11,13-16,27,32H,10,12H2,1-2H3/b25-15+ |
InChI Key |
CLHCQUDCQDMFRG-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C\C6=CC(=CC=C6)O)/S5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B302416.png)
![4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B302417.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302421.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302423.png)
![ethyl 2-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302424.png)
![ethyl 2-{3-bromo-4-hydroxy-5-nitrobenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302425.png)
![3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B302426.png)

![4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302431.png)
![methyl 4-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B302433.png)
![N-[3-[5-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide](/img/structure/B302434.png)
![N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302437.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B302443.png)
![N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302444.png)